

An In-depth Technical Guide to 3-Aminophenol-PEG4-methyl

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Aminophenol-PEG4-methyl

Cat. No.: B11835201

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, properties, synthesis, and potential applications of **3-Aminophenol-PEG4-methyl**, a bifunctional molecule with significant potential in drug development and chemical biology.

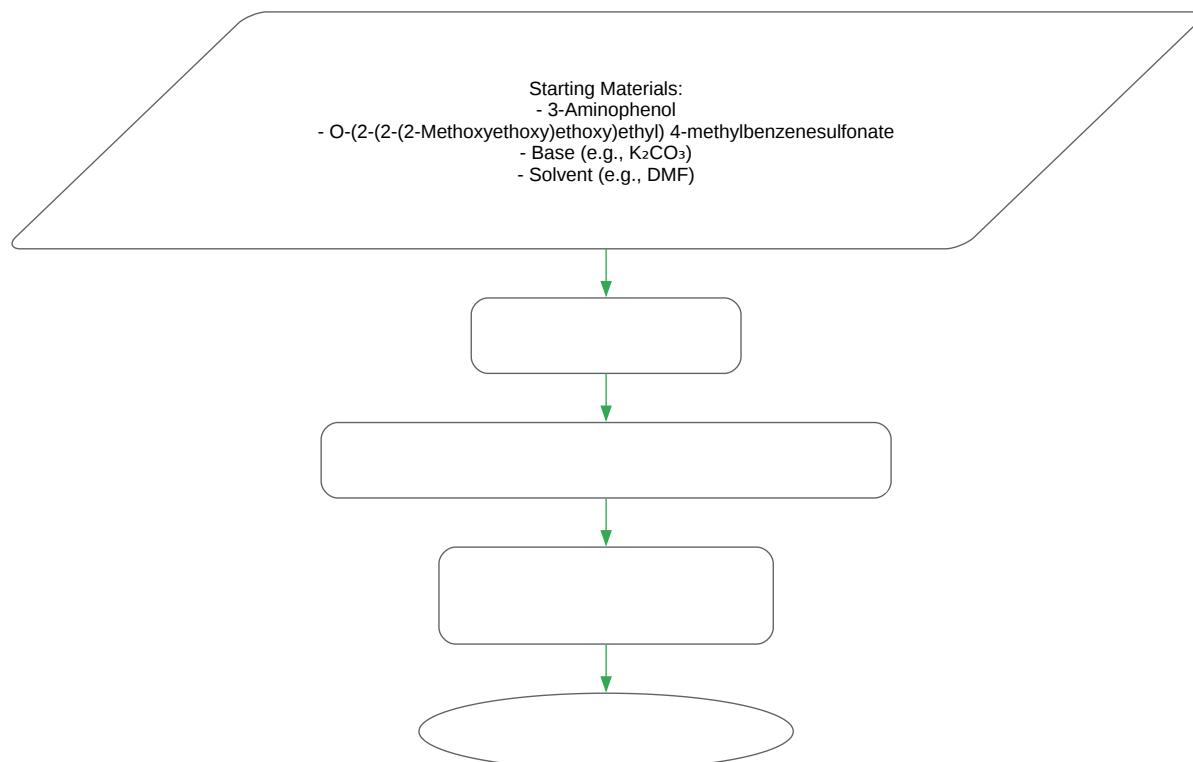
Core Structure and Nomenclature

3-Aminophenol-PEG4-methyl is understood to be a derivative of 3-aminophenol, where a tetraethylene glycol monomethyl ether (PEG4-methyl) chain is attached to the phenolic oxygen. The systematic IUPAC name for this structure is 1-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)-3-aminobenzene.

The core structure consists of a 3-aminophenol head group, which provides a reactive amine handle for further conjugation, and a hydrophilic PEG4-methyl tail, which can enhance solubility, permeability, and pharmacokinetic properties.^{[1][2]}

Caption: Chemical structure of **3-Aminophenol-PEG4-methyl**.

Physicochemical Properties


The following table summarizes the predicted and known physicochemical properties of **3-Aminophenol-PEG4-methyl** and its parent compound, 3-aminophenol.

Property	3-Aminophenol	3-Aminophenol- PEG4-methyl (Predicted)	Reference
Molecular Formula	C ₆ H ₇ NO	C ₁₅ H ₂₅ NO ₅	[3]
Molecular Weight	109.13 g/mol	299.36 g/mol	[3]
Appearance	White to off-white crystals	Colorless to pale yellow oil/liquid	[3]
Melting Point	120-124 °C	Not available (expected to be low)	[4]
Boiling Point	164 °C at 11 mmHg	Not available (expected to be high)	[4]
Solubility	Slightly soluble in water	Soluble in water and polar organic solvents	[5]
pKa (amino group)	4.37	Estimated to be similar to 3- aminophenol	[6]
pKa (phenolic OH)	9.82	Not applicable	[6]

Synthesis and Experimental Protocols

The synthesis of **3-Aminophenol-PEG4-methyl** can be achieved via a Williamson ether synthesis, a reliable method for forming aryl ethers. The protocol involves the O-alkylation of 3-aminophenol with a suitable PEG4-methyl electrophile.

General Synthesis Workflow

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **3-Aminophenol-PEG4-methyl**.

Detailed Experimental Protocol

Materials:

- 3-Aminophenol (1.0 eq)
- O-(2-(2-Methoxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate (m-PEG4-Tosylate) (1.1 eq)^[7]
- Potassium carbonate (K_2CO_3), anhydrous (2.0 eq)
- N,N-Dimethylformamide (DMF), anhydrous
- Ethyl acetate
- Deionized water
- Brine (saturated NaCl solution)
- Anhydrous sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography
- Solvents for chromatography (e.g., Hexane/Ethyl Acetate gradient)

Procedure:

- To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-aminophenol and anhydrous DMF.
- Add anhydrous potassium carbonate to the solution.
- Add m-PEG4-Tosylate to the reaction mixture.
- Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- After the reaction is complete, cool the mixture to room temperature.
- Pour the reaction mixture into deionized water and extract with ethyl acetate (3 x volumes).

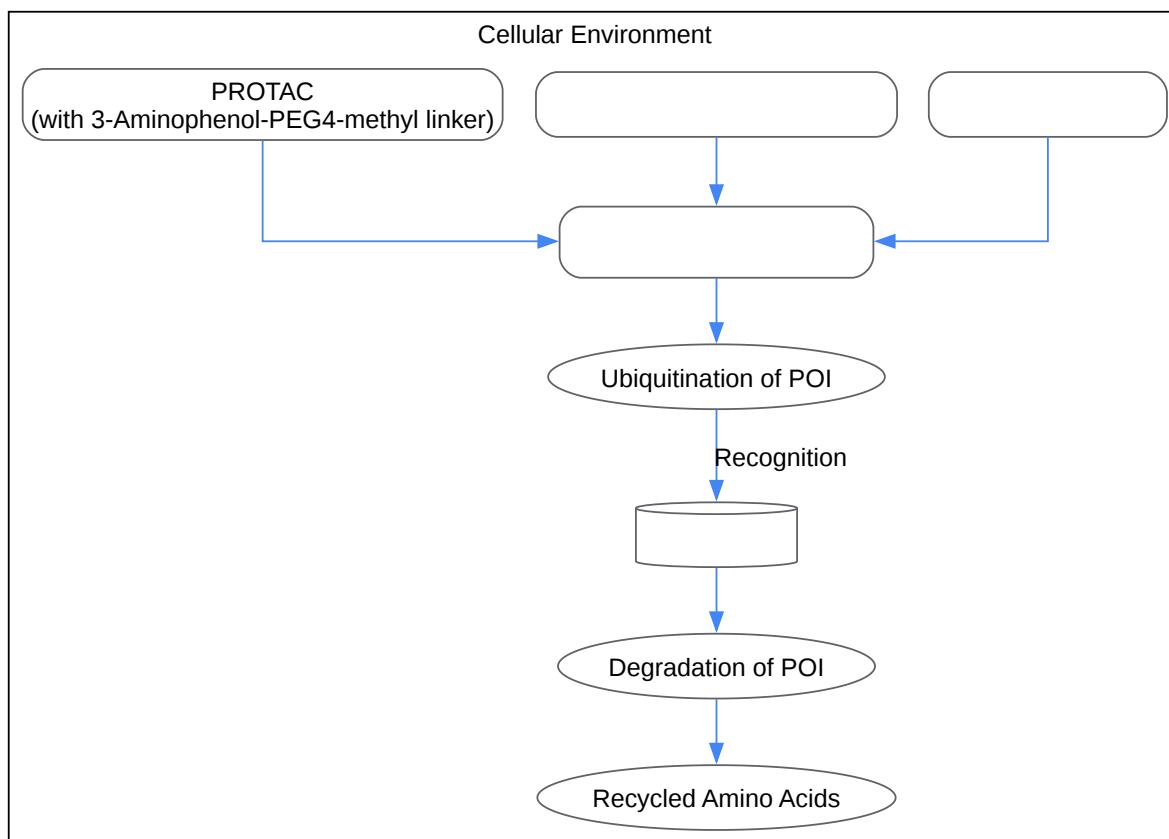
- Combine the organic layers and wash with deionized water, followed by brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purify the crude product by silica gel column chromatography using a suitable solvent gradient (e.g., 0-50% ethyl acetate in hexane) to yield the pure **3-Aminophenol-PEG4-methyl**.

Applications in Drug Development

The bifunctional nature of **3-Aminophenol-PEG4-methyl** makes it a valuable building block in drug development, particularly in the construction of Proteolysis Targeting Chimeras (PROTACs).^{[6][8]}

Role as a PROTAC Linker

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting an E3 ubiquitin ligase to the protein of interest.^{[9][10]} A PROTAC molecule is composed of three parts: a ligand for the target protein, a ligand for an E3 ligase, and a linker that connects the two.


3-Aminophenol-PEG4-methyl can serve as a precursor to a PROTAC linker. The amino group provides a point of attachment for either the target protein ligand or the E3 ligase ligand, while the PEG chain offers several advantages:

- Enhanced Solubility and Permeability: The hydrophilic PEG chain can improve the overall solubility and cell permeability of the PROTAC molecule, which is often a challenge due to the high molecular weight and "greasy" nature of many PROTACs.^{[2][11]}
- Optimized Ternary Complex Formation: The length and flexibility of the PEG linker are critical for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.^[10] The PEG4 unit provides a well-defined linker length that can be further modified if necessary.
- Improved Pharmacokinetics: PEGylation is a well-established strategy to improve the pharmacokinetic properties of drugs by reducing renal clearance and protecting against

enzymatic degradation.[1][2]

Conceptual Signaling Pathway in Targeted Protein Degradation

The following diagram illustrates the conceptual role of a PROTAC incorporating a **3-Aminophenol-PEG4-methyl**-derived linker in targeted protein degradation.

[Click to download full resolution via product page](#)

Caption: Conceptual pathway of PROTAC-mediated protein degradation.

Conclusion

3-Aminophenol-PEG4-methyl is a versatile chemical entity with significant potential as a building block in the development of advanced therapeutics. Its combination of a reactive handle and a biocompatible, solubilizing PEG chain makes it particularly well-suited for applications in the field of targeted protein degradation. The synthetic route is straightforward, and the resulting molecule offers favorable properties for constructing complex drug candidates like PROTACs. Further research into the applications of this and similar PEGylated building blocks will likely contribute to the advancement of novel therapeutic modalities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. jenkemusa.com [jenkemusa.com]
- 2. PEG for drug development bocsci.com
- 3. List of PEG Derivatives Application | Biopharma PEG biochempeg.com
- 4. 1-[2-[2-[2-[2-(2-Methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]butane | C17H36O7 | CID 85529639 - PubChem pubchem.ncbi.nlm.nih.gov
- 5. m.youtube.com [m.youtube.com]
- 6. PROTACs improve selectivity for targeted proteins – ScienceOpen scienceopen.com
- 7. Page loading... guidechem.com
- 8. Proteolysis-targeting chimera (PROTAC) delivery system: advancing protein degraders towards clinical translation - Chemical Society Reviews (RSC Publishing) pubs.rsc.org
- 9. Novel PROTAC enhances its intracellular accumulation and protein knockdown | Science Codex sciencecodex.com
- 10. PROTAC-induced protein structural dynamics in targeted protein degradation - PubMed pubmed.ncbi.nlm.nih.gov

- 11. Folate-PEG-PROTAC Micelles for Enhancing Tumor-Specific Targeting Proteolysis In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 3-Aminophenol-PEG4-methyl]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11835201#understanding-the-structure-of-3-aminophenol-peg4-methyl]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com